molecular formula C13H13NO3 B11876484 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B11876484
M. Wt: 231.25 g/mol
InChI Key: QIKWSQNDVYCFEK-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with an ethyl group at the 6th position and an acetic acid moiety at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound might inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

2-(6-Ethyl-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(6-ethyl-4-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C13H13NO3/c1-2-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)17/h3-7H,2,8H2,1H3,(H,16,17)

InChI Key

QIKWSQNDVYCFEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O

Origin of Product

United States

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